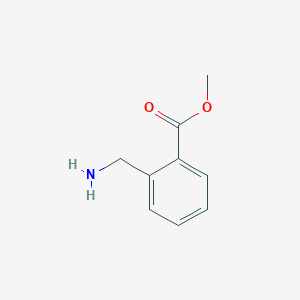

Methyl 2-(aminomethyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(aminomethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-12-9(11)8-5-3-2-4-7(8)6-10/h2-5H,6,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBTRYPAYLTVGDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: Methyl 2-(aminomethyl)benzoate Hydrochloride

Solubility, Stability, and Handling Protocols for the Ortho-Substituted Scaffold

Executive Summary

Methyl 2-(aminomethyl)benzoate hydrochloride (CAS: 849020-92-4) is a critical bifunctional intermediate used primarily in the synthesis of isoindolinone-based pharmacophores and peptide mimetics.[1] While it exhibits the typical solubility profile of a benzylamine salt—high aqueous and alcoholic solubility—its utility is governed by a specific intramolecular instability.

The "Ortho-Trap": Unlike its meta- or para- isomers, this compound possesses an inherent tendency toward spontaneous intramolecular cyclization upon neutralization. This guide details the solubility thermodynamics and provides strict protocols to prevent inadvertent lactamization during dissolution and processing.

Physicochemical Profile

| Property | Specification |

| IUPAC Name | Methyl 2-(aminomethyl)benzoate hydrochloride |

| Molecular Formula | C₉H₁₁NO₂[1][2][3] · HCl |

| Molecular Weight | 201.65 g/mol |

| CAS Number | 849020-92-4 |

| Appearance | White to off-white crystalline solid |

| pKa (Amine) | ~9.0–9.5 (Estimated for benzylamine derivative) |

| Melting Point | >180°C (Decomposition often observed) |

Solubility Thermodynamics & Solvent Selection

The solubility of methyl 2-(aminomethyl)benzoate HCl is driven by the competition between its crystal lattice energy (ionic interactions between ammonium and chloride) and the solvation energy provided by the solvent.

Solubility Profile Table

| Solvent Class | Specific Solvent | Solubility Rating | Mechanistic Insight |

| Aqueous | Water (pH < 6) | High (>50 mg/mL) | High dielectric constant ( |

| Protic Organic | Methanol, Ethanol | High | Strong hydrogen bonding capability solvates both the ammonium cation and chloride anion. |

| Polar Aprotic | DMSO, DMF | High | High dipole moment stabilizes the cation; excellent for synthesis but difficult to remove. |

| Chlorinated | DCM, Chloroform | Low / Sparingly | Insufficient polarity to dissociate the salt pair effectively. |

| Non-Polar | Hexanes, Ether | Insoluble | Lack of dipole moment prevents interaction with the ionic species. |

Dissolution Mechanism & pH Sensitivity

The dissolution of this salt is not merely a physical phase change; it is a pH-dependent chemical event. In pure water, the salt dissociates to release the protonated ammonium species (

Figure 1: The dissolution mechanism relies on high-dielectric solvents to stabilize the dissociated ion pair.

Stability & Reactivity: The "Ortho-Effect"

This section addresses the most critical handling parameter. The ortho positioning of the aminomethyl group relative to the methyl ester creates a "pre-organized" geometry for intramolecular nucleophilic attack.

The Cyclization Trap

In the salt form (

Implication: You cannot perform a standard aqueous workup (neutralization/extraction) without significant product loss to cyclization.

Figure 2: The stability pathway illustrating the rapid cyclization risk upon neutralization.

Experimental Protocols

Protocol A: Solubility Determination (Shake-Flask Method)

Designed to prevent false negatives caused by cyclization during equilibration.

-

Preparation: Weigh 50 mg of methyl 2-(aminomethyl)benzoate HCl into a scintillation vial.

-

Solvent Addition: Add 0.5 mL of the target solvent (Water, MeOH, or DMSO).

-

Agitation: Vortex for 30 seconds. If fully dissolved, solubility is >100 mg/mL.

-

Saturation: If undissolved, add solvent in 0.1 mL increments until clarity is achieved.

-

pH Check (Critical): For aqueous solutions, check pH with a micro-strip.

-

Acceptable: pH 4.0 – 6.0.[4]

-

Risk: If pH > 7.0, the solution is likely converting to isoindolinone. Do not heat.

-

-

Analysis: Analyze supernatant via HPLC immediately. Do not store aqueous solutions for >24 hours even at 4°C.

Protocol B: Safe Extraction/Free-Basing (Biphasic Protection)

Use this only if the free amine is required for a subsequent reaction (e.g., amide coupling).

-

System: Prepare a biphasic mixture of DCM (Dichloromethane) and cold saturated NaHCO₃.

-

Addition: Add the solid HCl salt directly to the stirring biphasic mixture at 0°C.

-

Partitioning: The salt neutralizes at the interface; the free base immediately partitions into the DCM layer, which dilutes it and slows cyclization.

-

Immediate Use: Separate the organic layer, dry over MgSO₄ quickly (<5 mins), and immediately add the electrophile for the next step.

-

Warning: Do not concentrate the free base to dryness. It will polymerize or cyclize.

-

References

-

Sigma-Aldrich. (n.d.). Methyl 2-(aminomethyl)benzoate hydrochloride Product Sheet. Retrieved from [1]

-

PubChem. (2025). Compound Summary: Methyl 2-(aminomethyl)benzoate hydrochloride.[1][3] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[4] Stability of Amino Acid Ester Salts in Solution. Retrieved from

-

ChemicalBook. (2025). Methyl 4-(aminomethyl)benzoate hydrochloride properties (Used for comparative solubility analysis of the isomer). Retrieved from

-

ResearchGate. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination. (Confirming the cyclization pathway). Retrieved from

Sources

A Comparative Analysis of Structural Isomers: Methyl 2-(aminomethyl)benzoate vs. Methyl Anthranilate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of organic chemistry, structural isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a fundamental challenge and a source of unique opportunities. The subtle distinctions in their architecture can lead to profound differences in physicochemical properties, reactivity, and biological activity. This guide provides a detailed comparative analysis of two such isomers: Methyl 2-(aminomethyl)benzoate and Methyl anthranilate. While both possess the formula C₉H₁₁NO₂, their divergent structures dictate their roles in industries ranging from fragrance and food science to pharmaceuticals and agrochemicals.

This document serves as a comprehensive resource for professionals who require a deep understanding of these compounds. It will elucidate their structural nuances, compare their physical and spectral properties, outline their distinct synthesis pathways and applications, and provide actionable protocols for their analytical differentiation.

Section 1: Fundamental Structural Disambiguation

The core difference between Methyl 2-(aminomethyl)benzoate and Methyl anthranilate lies in the connectivity of the amine functional group to the benzene ring.

-

Methyl anthranilate is an ester of anthranilic acid.[1][2] In this molecule, a primary amine (-NH₂) is directly attached to the aromatic ring at the ortho position relative to the methyl ester group (-COOCH₃). This classifies it as a primary aromatic amine.

-

Methyl 2-(aminomethyl)benzoate features a primary amine that is not directly bonded to the aromatic ring.[3] Instead, it is connected via a methylene bridge (-CH₂-), forming an aminomethyl group (-CH₂NH₂). This classifies it as a benzylic amine.

This distinction—aromatic amine versus benzylic amine—is the primary determinant of the differences in their chemical behavior and potential applications.

Caption: Core structural differences between the two isomers.

Section 2: Comparative Physicochemical Properties

The variance in structure directly translates to measurable differences in physical properties. These properties are critical for predicting the behavior of the compounds in various experimental and industrial settings, including solubility, melting point, and boiling point.

| Property | Methyl anthranilate | Methyl 2-(aminomethyl)benzoate | Reference(s) |

| Molecular Formula | C₈H₉NO₂ | C₉H₁₁NO₂ | [4][5] |

| Molecular Weight | 151.16 g/mol | 165.19 g/mol | [4][5] |

| CAS Number | 134-20-3 | 61088-45-7 | [5][6] |

| Appearance | Colorless to pale yellow liquid/solid | Colorless to pale yellow liquid/solid | [3][4] |

| Odor | Fruity, grape-like | Not specified, likely amine-like | [1] |

| Melting Point | 24-25 °C | Not available (often sold as hydrochloride salt) | [1][7] |

| Boiling Point | 256 °C | Not available | [1] |

| Density | ~1.168 g/cm³ at 20 °C | Not available | [1] |

| Solubility | Very slightly soluble in water; soluble in ethanol, propylene glycol. | Soluble in organic solvents like ethanol and acetone; limited water solubility. | [1][3][8] |

| pKa (conjugate acid) | 2.23 | Expected to be higher due to aliphatic amine | [6] |

The primary aliphatic amine in Methyl 2-(aminomethyl)benzoate is significantly more basic than the aromatic amine in Methyl anthranilate. This is because the lone pair of electrons on the nitrogen in Methyl anthranilate is delocalized into the aromatic ring, reducing its availability to accept a proton. This difference in basicity is a key factor in their respective chemical reactivities.

Section 3: Spectroscopic and Analytical Differentiation

For the researcher, unambiguous identification of these isomers is paramount. Standard spectroscopic techniques provide clear and distinct fingerprints for each molecule.

¹H NMR Spectroscopy

-

Methyl anthranilate : Will exhibit a broad singlet for the two amine protons (-NH₂) typically between 5-6 ppm. The aromatic protons will show a characteristic splitting pattern for a 1,2-disubstituted benzene ring. A singlet for the methyl ester (-OCH₃) will appear around 3.8 ppm.[9]

-

Methyl 2-(aminomethyl)benzoate : The key distinguishing feature is a singlet for the two benzylic protons (-CH₂-) which is absent in Methyl anthranilate. The amine protons (-NH₂) of the aminomethyl group will also appear as a broad singlet, but at a different chemical shift than the aromatic amine. The methyl ester singlet will be present, similar to its isomer.

¹³C NMR Spectroscopy

-

Methyl anthranilate : The carbon atom directly bonded to the amine group (C-NH₂) will be significantly shielded, appearing at approximately 110-111 ppm.[9] The carbonyl carbon of the ester will be observed around 168.6 ppm.[9]

-

Methyl 2-(aminomethyl)benzoate : The benzylic carbon (-CH₂-) will provide a unique signal in the aliphatic region of the spectrum. The aromatic carbon attached to this group will have a chemical shift distinct from the C-NH₂ carbon in its isomer.

Infrared (IR) Spectroscopy

-

Methyl anthranilate : Shows a characteristic pair of N-H stretching bands for a primary aromatic amine in the region of 3300-3500 cm⁻¹.

-

Methyl 2-(aminomethyl)benzoate : Also shows N-H stretching for a primary amine, but the frequencies may differ slightly, reflecting the aliphatic nature of the amine. The presence of the methylene group can be confirmed by C-H stretching bands around 2850-2960 cm⁻¹.

Mass Spectrometry

Mass spectrometry reveals distinct fragmentation patterns, which are crucial for definitive identification.[10][11]

-

Methyl 2-(aminomethyl)benzoate : The molecular ion peak (M⁺) is at m/z 165. A characteristic fragmentation pathway would involve the loss of the aminomethyl radical (-•CH₂NH₂) or cleavage at the benzylic position, leading to unique fragment ions not observed in the spectrum of Methyl anthranilate.

Section 4: Synthesis and Reactivity

The methods used to synthesize these isomers are fundamentally different, reflecting their structural divergence.

Synthesis Pathways

-

Methyl anthranilate : Commonly synthesized via two main routes:

-

Esterification of Anthranilic Acid : Direct reaction of anthranilic acid with methanol, typically under acidic catalysis.[14][15]

-

From Isatoic Anhydride : Reaction of isatoic anhydride with methanol, often under alkaline conditions, which is a preferred route for producing perfumery-grade material.[14][16][17]

-

-

Methyl 2-(aminomethyl)benzoate : Synthesis is more complex and often starts from a precursor where the aminomethyl group is introduced or unmasked. A common strategy involves the reduction of a corresponding nitrile or nitro compound, such as the reduction of 2-nitro-4-cyano methyl benzoate.[18]

Caption: High-level overview of synthesis workflows.

Section 5: Applications and Industrial Relevance

The distinct properties of these isomers lead to their use in completely different industrial sectors.

-

Methyl anthranilate :

-

Flavor and Fragrance : It is a widely used compound for its potent, sweet, fruity, grape-like aroma.[19][20][21] It is incorporated into perfumes, colognes, personal care products, and is a key flavoring agent in candies, beverages, and chewing gum.[2][8][21][22]

-

Agrochemicals : It functions as a non-lethal bird repellent, protecting fruit crops like grapes and cherries.[2][19]

-

Chemical Intermediate : It serves as a building block for dyes, optical brighteners, and some pharmaceuticals like antihistamines.[7][21]

-

-

Methyl 2-(aminomethyl)benzoate :

-

Pharmaceutical and Agrochemical Synthesis : Its primary role is as a versatile building block or scaffold in medicinal chemistry and agrochemical research.[3] The benzylic amine provides a reactive handle for constructing more complex molecules.[3][23] Its structure allows for the creation of diverse chemical libraries for screening against biological targets. While specific, large-scale applications are less documented in public literature compared to its isomer, its presence in chemical supplier catalogs points to its importance in research and development.[5]

-

Section 6: Experimental Protocols

Protocol for Isomer Differentiation via ¹H NMR Spectroscopy

Objective: To unambiguously distinguish between Methyl anthranilate and Methyl 2-(aminomethyl)benzoate using ¹H NMR.

Materials:

-

Sample of unknown isomer (approx. 5-10 mg)

-

Deuterated chloroform (CDCl₃)

-

NMR tube

-

Pipettes

-

NMR Spectrometer (300 MHz or higher recommended)

Methodology:

-

Sample Preparation: a. Accurately weigh 5-10 mg of the sample and transfer it into a clean, dry NMR tube. b. Add approximately 0.6 mL of CDCl₃ to the NMR tube. c. Cap the tube and gently invert several times to ensure the sample is fully dissolved.

-

Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer onto the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve optimal homogeneity and resolution.

-

Data Acquisition: a. Acquire a standard one-dimensional proton (¹H) spectrum. b. Set the spectral width to cover a range from approximately -1 to 12 ppm. c. Integrate all peaks and reference the spectrum to the residual CHCl₃ peak at 7.26 ppm.

Data Interpretation:

-

Result A (Methyl anthranilate):

-

A singlet will be observed at ~3.8 ppm (3H, -OCH₃).

-

A broad singlet will be observed between 5.5-6.0 ppm (2H, aromatic -NH₂).[9]

-

A series of multiplets will be observed in the aromatic region (6.5-8.0 ppm) corresponding to the four protons on the disubstituted ring.[9]

-

Crucially, there will be no signal between 4.0 and 5.0 ppm.

-

-

Result B (Methyl 2-(aminomethyl)benzoate):

-

A singlet will be observed at ~3.9 ppm (3H, -OCH₃).

-

A distinct singlet will be observed around 4.0-4.5 ppm (2H, benzylic -CH₂-). This is the definitive peak.

-

A broad singlet for the aliphatic amine protons (-NH₂) will be present, likely at a different shift than in Result A.

-

A series of multiplets for the aromatic protons will be observed.

-

Conclusion

While Methyl 2-(aminomethyl)benzoate and Methyl anthranilate share the same elemental composition, they are functionally distinct molecules. Methyl anthranilate is a high-volume commodity chemical, valued for its sensory properties in the flavor and fragrance industries. In contrast, Methyl 2-(aminomethyl)benzoate is a specialized building block, a testament to how the precise placement of a single functional group can redirect a molecule's purpose from sensory applications to the complex synthetic pathways of drug discovery and materials science. For the practicing scientist, a thorough understanding of their structural, physical, and spectral differences is not merely an academic exercise but a practical necessity for successful research and development.

References

- ScenTree. (n.d.). Methyl anthranilate (CAS N° 134-20-3).

- INCHEE. (n.d.). Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More.

-

Wikipedia. (n.d.). Methyl anthranilate. Retrieved from [Link]

- KidsAdvisory. (2025, April 21). Methyl Anthranilate (grape).

- Elchemy. (n.d.). Di Methyl Anthranilate Manufacturer & Suppliers |ELAROMA-DMAT.

-

PubChem. (n.d.). Methyl Anthranilate. Retrieved from [Link]

- Yadav, G. D., & Krishnan, M. S. (1998). An Ecofriendly Catalytic Route for the Preparation of Perfumery Grade Methyl Anthranilate from Anthranilic Acid and Methanol. Organic Process Research & Development, 2(2), 86-95.

- Anshul Specialty Molecules. (n.d.). Methyl anthranilate.

- ChemicalBook. (2024, May 29). The grape scent compound Methyl anthranilate.

- The Fragrance Conservatory. (n.d.). Methyl anthranilate.

-

Royal Society of Chemistry. (2009). Supporting Information. Retrieved from [Link]

- Wang, Y., et al. (2022). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism. ChemistrySelect, 7(32).

-

PubChem. (n.d.). 2-(Aminomethyl)benzoate. Retrieved from [Link]

- CymitQuimica. (n.d.). CAS 61088-45-7: Benzoic acid, 2-(aminomethyl)-, methyl ester.

-

PubChem. (n.d.). Methyl 2-Amino-5-methylbenzoate. Retrieved from [Link]

- ResearchGate. (2025, August 10). Optimization of Methyl Anthranilate Synthesis Process by Response Surface Methodology and Its Reaction Mechanism | Request PDF.

- Google Patents. (n.d.). EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate.

- Publications of the IAS Fellows. (2017, September 15). An ecofriendly catalytic route for the preparation of perfumery grade methyl anthranilate from anthranilic acid and methanol.

- Fluorochem. (n.d.). Methyl 2-(aminomethyl)benzoate (CAS 61088-45-7).

- Scribd. (n.d.). Methyl Anthranilate Synthesis Study | PDF | Ester.

- Google Patents. (n.d.). CN104007203A - Method for measuring methyl anthranilate in spicery.

- Benchchem. (n.d.). Application Notes: Methyl 3-(2-aminophenoxy)benzoate as a Versatile Building Block for Pharmaceutical Development.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

- PMC. (2023, December 19). Mass Spectrometry Rearrangement Ions and Metabolic Pathway-Based Discovery of Indole Derivatives during the Aging Process in Citrus reticulata 'Chachi'.

- brainly.com. (2024, March 12). [FREE] Look at the mass spectrum of methyl benzoate. 1. What is the m/z of the parent molecule? [M] = 2. There -.

- Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

- ResearchGate. (2025, August 07). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate.

-

NIST. (n.d.). Methyl anthranilate. Retrieved from [Link]

- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

- ResearchGate. (n.d.). Pattern of mass fragmentation of lyrame Schiff base CONCLUSION Lyrame... | Download Scientific Diagram.

- YouTube. (2021, January 10). PART 16: AROMATIC ESTERS (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc.

- The Good Scents Company. (n.d.). methyl anthranilate, 134-20-3.

- FooDB. (2010, April 08). Showing Compound Methyl anthranilate (FDB000897).

- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.

- Sigma-Aldrich. (n.d.). Methyl 2-(aminomethyl)benzoate hydrochloride AldrichCPR.

- Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.

Sources

- 1. Methyl anthranilate - Wikipedia [en.wikipedia.org]

- 2. The grape scent compound Methyl anthranilate_Chemicalbook [chemicalbook.com]

- 3. CAS 61088-45-7: Benzoic acid, 2-(aminomethyl)-, methyl est… [cymitquimica.com]

- 4. ScenTree - Methyl anthranilate (CAS N° 134-20-3) [scentree.co]

- 5. fluorochem.co.uk [fluorochem.co.uk]

- 6. Methyl Anthranilate | C8H9NO2 | CID 8635 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. News - Methyl Anthranilate: A Versatile Compound for Spices, Medicines, and More [incheechem.com]

- 8. Methyl anthranilate | 134-20-3 [chemicalbook.com]

- 9. rsc.org [rsc.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. CN104007203A - Method for measuring methyl anthranilate in spicery - Google Patents [patents.google.com]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. An ecofriendly catalytic route for the preparation of perfumery grade methyl anthranilate from anthranilic acid and methanol - Publications of the IAS Fellows [repository.ias.ac.in]

- 16. researchgate.net [researchgate.net]

- 17. EP1322594B1 - Process for the preparation of alkyl n-alkylanthranilate - Google Patents [patents.google.com]

- 18. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 19. kidsadvisory.com [kidsadvisory.com]

- 20. Di Methyl Anthranilate Manufacturer & Suppliers |ELAROMA-DMAT - Elchemy [elchemy.com]

- 21. Methyl anthranilate [anshulchemicals.com]

- 22. Methyl anthranilate | The Fragrance Conservatory [fragranceconservatory.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Methyl 2-(aminomethyl)benzoate as a Pharmaceutical Intermediate

[1]

Compound: Methyl 2-(aminomethyl)benzoate Hydrochloride CAS: 849020-92-4 (HCl salt); 61088-45-7 (Free base) Synonyms: 2-Methoxycarbonylbenzylammonium chloride; 2-(Aminomethyl)benzoic acid methyl ester HCl.[1] Core Utility: Precursor for Isoindolin-1-one (Phthalimidine) scaffolds via intramolecular cyclization.[1]

Part 1: Strategic Significance & Chemistry

The "Spring-Loaded" Scaffold

Methyl 2-(aminomethyl)benzoate is unique among benzoate intermediates because it contains both a nucleophile (primary amine) and an electrophile (methyl ester) positioned ortho to each other. This proximity creates a high thermodynamic drive for intramolecular cyclization to form isoindolin-1-one (phthalimidine).[1]

-

In the Salt Form (HCl): The amine is protonated (

), rendering it non-nucleophilic. The molecule is stable as a solid. -

In the Free Base Form: Upon neutralization (pH > 8), the amine becomes nucleophilic (

) and rapidly attacks the ester carbonyl, releasing methanol to form the lactam ring.

Medicinal Chemistry Relevance: The isoindolin-1-one core is a pharmacophore found in:

Part 2: Handling & Stability (Critical)

Storage Protocol:

-

State: Must be stored as the Hydrochloride salt .[1]

-

Conditions: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Hygroscopic.

-

Stability Warning: Do NOT generate the free base until immediately prior to use.[1] Solutions of the free base in protic solvents (methanol/water) will spontaneously cyclize to isoindolin-1-one within hours at room temperature.[1]

Solubility:

-

HCl Salt: Soluble in water, DMSO, Methanol.[1]

-

Free Base: Soluble in DCM, EtOAc, but unstable (cyclizes).

Part 3: Synthetic Protocols

Protocol A: Synthesis of N-Substituted Isoindolin-1-ones (The "Library" Method)

Objective: To synthesize a library of N-functionalized isoindolinone derivatives using a Reductive Amination-Cyclization cascade. This method avoids the use of unstable free-base intermediates by coupling the amine before cyclization.

Mechanism:

-

Reductive Amination: The amine reacts with an aldehyde (

) to form an imine, which is reduced to a secondary amine.[1] -

Spontaneous Cyclization: The newly formed secondary amine attacks the ester, driving the formation of the N-substituted lactam.

Materials:

-

Methyl 2-(aminomethyl)benzoate HCl (1.0 equiv)[1]

-

Aldehyde (

) (1.1 equiv)[1] -

Sodium Triacetoxyborohydride (

) (1.5 equiv) -

DIPEA (Diisopropylethylamine) (1.2 equiv)

-

DCM (Dichloromethane) or DCE (Dichloroethane)

-

Acetic Acid (catalytic, optional)

Step-by-Step Workflow:

-

Imine Formation:

-

In a reaction vial, suspend Methyl 2-(aminomethyl)benzoate HCl (1.0 mmol) in DCM (5 mL).

-

Add DIPEA (1.2 mmol) to neutralize the salt in situ.

-

Immediately add the Aldehyde (1.1 mmol) and stir at Room Temperature (RT) for 30–60 minutes.

-

-

Reduction:

-

Add Sodium Triacetoxyborohydride (1.5 mmol) in one portion.

-

Stir at RT for 4–12 hours. Monitor by LC-MS for the intermediate secondary amine (often cyclizes in situ).

-

-

Cyclization (Thermal Drive):

-

Note: If the secondary amine is stable at RT, drive cyclization by heating the mixture to 40–60°C for 2 hours or adding a stronger base (e.g.,

) and switching solvent to Acetonitrile if needed.

-

-

Work-up:

Expected Yield: 60–85% (depending on steric bulk of aldehyde).[1]

Protocol B: Synthesis of the Parent Isoindolin-1-one (Phthalimidine)

Objective: To generate the unsubstituted core scaffold for further functionalization (e.g., N-alkylation with halides).

Materials:

Step-by-Step Workflow:

-

Neutralization & Cyclization:

-

Dissolve Methyl 2-(aminomethyl)benzoate HCl (5.0 g) in water (20 mL).

-

Slowly add 1M NaOH until pH reaches ~10.[1]

-

Stir the aqueous solution vigorously at RT for 2 hours. (The free amine will cyclize; the product often precipitates).

-

-

Extraction:

-

Purification:

Part 4: Reaction Pathway Visualization[1]

The following diagram illustrates the divergent pathways: Path A (Direct Cyclization) and Path B (Reductive Alkylation Cascade).

Caption: Reaction logic flow. Path A (Red) leads to the unsubstituted core. Path B (Blue) enables library synthesis via reductive amination prior to cyclization.

Part 5: Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Premature Cyclization | Free base generated too early or stored in protic solvent.[1] | Keep as HCl salt until the exact moment of reaction. Use DIPEA in situ rather than pre-neutralizing.[1] |

| Low Yield (Protocol A) | Imine hydrolysis or incomplete reduction.[1] | Use anhydrous solvents (DCM).[1][3] Ensure 30 min stir time for imine formation before adding reductant. |

| Dimerization | High concentration leading to intermolecular amide coupling.[1] | Perform cyclization steps at dilute concentrations (0.05 M - 0.1 M).[1] |

| Hydrolysis | Ester hydrolysis to acid (instead of cyclization).[1] | Avoid strong aqueous bases (e.g., concentrated NaOH) for long periods. Use mild bases ( |

References

-

Fife, T. H., & DeMark, B. R. (1985). Intramolecular nucleophilic aminolysis of aliphatic esters.[1] Cyclization of methyl 2-aminomethylbenzoate to phthalimidine. Journal of the American Chemical Society, 107(24), 6914–6921. Link

-

Sigma-Aldrich. Product Specification: Methyl 2-(aminomethyl)benzoate hydrochloride (CAS 849020-92-4).[1] Link

-

Zhang, W., et al. (2022). One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization.[1][4] Chinese Journal of Organic Chemistry, 42(8), 2456-2461.[4] Link

-

PubChem. Compound Summary: Methyl 2-(aminomethyl)benzoate hydrochloride.[1] Link

Sources

- 1. Methyl 2-(aminomethyl)benzoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 2. Synthesis, characterization and crystal structure of methyl 2-(2-oxo-2H-chromen-4-ylamino)benzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. sioc-journal.cn [sioc-journal.cn]

Application Note: A Detailed Guide to the Synthesis of Methyl 2-(aminomethyl)benzoate via Gabriel Synthesis

Introduction

Methyl 2-(aminomethyl)benzoate is a valuable building block in the synthesis of a variety of pharmaceutical compounds and other biologically active molecules. Its structure, featuring a primary amine and a methyl ester on a benzene ring, allows for diverse chemical modifications. This application note provides a comprehensive, in-depth technical guide for the synthesis of Methyl 2-(aminomethyl)benzoate from phthalimide. The described method is a modification of the Gabriel synthesis, a classic and reliable method for the preparation of primary amines, which avoids the common issue of over-alkylation.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering detailed protocols, mechanistic insights, and safety considerations.

Mechanistic Insights: The Gabriel Synthesis

The Gabriel synthesis is a two-step process for the selective synthesis of primary amines.[3][4][5] The key to this method is the use of phthalimide as a protected form of ammonia.

-

N-Alkylation of Potassium Phthalimide: The synthesis begins with the deprotonation of phthalimide using a base, typically potassium hydroxide, to form potassium phthalimide. The resulting phthalimide anion is a potent nucleophile that undergoes an SN2 reaction with a primary alkyl halide.[3] In this specific synthesis, methyl 2-(bromomethyl)benzoate serves as the alkyl halide. The bulky nature of the phthalimide nucleophile generally ensures that the reaction proceeds efficiently with primary halides.[4]

-

Cleavage of the Phthalimide Group: The second step involves the liberation of the primary amine from the N-alkylated phthalimide intermediate. While acidic or basic hydrolysis can be employed, the use of hydrazine hydrate (the Ing-Manske procedure) is often preferred as it typically proceeds under milder conditions and can lead to higher yields.[4] Hydrazine attacks the carbonyl groups of the phthalimide ring, leading to the formation of a stable cyclic phthalhydrazide byproduct, which can be easily separated, and the desired primary amine.[6]

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of Methyl 2-(aminomethyl)benzoate.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) |

| Phthalimide | C₈H₅NO₂ | 147.13 |

| Potassium Hydroxide | KOH | 56.11 |

| Methyl 2-(bromomethyl)benzoate | C₉H₉BrO₂ | 229.07 |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 |

| Hydrazine monohydrate | H₆N₂O | 50.06 |

| Ethanol | C₂H₅OH | 46.07 |

| Dichloromethane | CH₂Cl₂ | 84.93 |

| Diethyl ether | (C₂H₅)₂O | 74.12 |

| Hydrochloric acid (conc.) | HCl | 36.46 |

| Sodium bicarbonate | NaHCO₃ | 84.01 |

| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 |

Synthesis Workflow

Sources

- 1. rsc.org [rsc.org]

- 2. scs.illinois.edu [scs.illinois.edu]

- 3. researchgate.net [researchgate.net]

- 4. mzCloud – Methyl 2 aminobenzoate [mzcloud.org]

- 5. Synthesis and crystal structure of rac-2-(1,3-dioxoisoindolin-2-yl)ethyl 4-methyl-N-phenyl-N′-(triisopropylsilyl)benzenesulfondiimidoate: the first member of a new substance class - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 2-(aminomethyl)benzoate

Current Status: ● Operational Ticket ID: PUR-AMB-001 Subject: Troubleshooting Silica Gel Chromatography of Methyl 2-(aminomethyl)benzoate Assigned Specialist: Senior Application Scientist, Separation Technologies

Welcome to the Purification Support Hub

You are likely here because your purification of Methyl 2-(aminomethyl)benzoate is failing. Users typically report two distinct failure modes with this compound:

-

Yield Loss: The product mass recovery is low, and a new, non-polar spot appears on the TLC.

-

Poor Resolution: The compound streaks/tails significantly, contaminating other fractions.

This guide addresses the unique chemical instability of ortho-substituted amino esters and provides validated protocols to overcome these challenges.

Part 1: The "Disappearing Product" (Critical Instability)

User Question: "I synthesized methyl 2-(aminomethyl)benzoate, but after the column, I isolated a white solid that has the wrong NMR. It looks like my methyl ester peak is gone. What happened?"

Diagnosis: You have likely encountered spontaneous intramolecular lactamization .

This molecule contains a nucleophilic amine (

The Mechanism of Failure

The free base form of your compound is chemically unstable.

Figure 1: Spontaneous cyclization pathway. The proximity of the amine to the ester drives the formation of the stable lactam ring.

Corrective Protocol: If you observe this impurity, you must alter your strategy. You cannot purify the free base on a slow, standard silica column.

-

Option A (Recommended): Protect the amine with a Boc group (

) before purification. The Boc-protected form is stable and purifies easily. -

Option B (If you must purify the free amine): Keep the fraction collector rack in an ice bath, use a high flow rate, and avoid evaporating the solvent at temperatures

.

Part 2: The "Streaking" Issue (Tailing on Silica)

User Question: "My compound is streaking from the baseline to the solvent front. I can't separate it from impurities."

Diagnosis: This is caused by Silanol Interactions .

Silica gel (

Solution: You must deactivate the silica surface using a basic mobile phase modifier.

Mobile Phase Optimization Table

| Modifier System | Composition | Pros | Cons |

| Triethylamine (TEA) | 1–3% TEA in DCM/MeOH | Standard industry practice.[1] Effectively blocks silanols. | TEA is high-boiling and hard to remove completely. |

| Ammonia ( | 1% | Excellent peak shape; easy to remove (volatile). | Immiscibility issues with pure DCM (requires MeOH as bridge). |

| Amino-Silica | Use | Best separation. No modifiers needed. | Higher cost per cartridge. |

Part 3: Validated Experimental Protocols

Protocol A: Rapid Purification of Free Amine (High Risk/High Speed)

Use this only if you cannot use protecting groups.

-

Column Pre-treatment: Slurry pack the silica gel using Hexane/EtOAc containing 2% Triethylamine (TEA) . Flush with 2 column volumes (CV) of this buffer to neutralize acidic sites.

-

Sample Loading: Dissolve the crude oil in a minimum amount of DCM. Do not use heat to dissolve.

-

Elution: Run a gradient of DCM to 10% MeOH/DCM (maintain 1% TEA throughout).

-

Work-up: Collect fractions immediately. Keep them cool. Evaporate solvent at <30°C (water bath).

-

Note: Residual TEA can be removed by high-vacuum drying, but avoid heating.

-

Protocol B: The "Safety First" Method (Boc-Protection)

Use this for maximum yield and purity.

-

Protection: Treat crude reaction mixture with

(1.1 equiv) and TEA in DCM. Stir 1h. -

Purification: The resulting Methyl 2-((tert-butoxycarbonylamino)methyl)benzoate is no longer basic and cannot cyclize. Purify on standard silica using Hexane/EtOAc (typically 20-30% EtOAc).

-

Deprotection: Remove Boc group with

or

Part 4: Decision Logic for Researchers

Use this workflow to determine the correct purification path for your specific batch.

Figure 2: Strategic decision tree for maximizing recovery of the target amine.

References

-

Isoindolinone Formation: Zhang, W. et al. "One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzoate."[2] SIOC Journals, 2022.

-

Amine Chromatography: "Is there an easy way to purify organic amines?" Biotage Blog, 2023.[3]

-

Silica Modification: "Protocol for the preparation of primary amine-containing catalysts on the resin." PubMed Central, 2024.

-

Compound Data: "Methyl 2-(aminomethyl)benzoate."[4][5] PubChem, CID 22064976.[6]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. sioc-journal.cn [sioc-journal.cn]

- 3. biotage.com [biotage.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. 61088-45-7|Methyl 2-(aminomethyl)benzoate|BLD Pharm [bldpharm.com]

- 6. 2-(Aminomethyl)benzoate | C8H8NO2- | CID 22064976 - PubChem [pubchem.ncbi.nlm.nih.gov]

Technical Support Center: Optimizing the Synthesis of Methyl 2-(aminomethyl)benzoate

Welcome to the technical support center for the synthesis of Methyl 2-(aminomethyl)benzoate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic protocols, troubleshoot common issues, and ensure the highest possible yield and purity of their target compound. Here, we will delve into the causality behind experimental choices and provide self-validating protocols to enhance the robustness of your synthesis.

Introduction

Methyl 2-(aminomethyl)benzoate is a valuable building block in organic synthesis, frequently utilized in the preparation of pharmaceuticals and other bioactive molecules.[1] Its synthesis, while seemingly straightforward, can present several challenges that may lead to suboptimal yields and the formation of impurities. This guide provides a comprehensive overview of the most common synthetic routes and offers detailed troubleshooting advice to help you navigate these challenges effectively.

The two primary and most reliable synthetic pathways for obtaining Methyl 2-(aminomethyl)benzoate are:

-

The Gabriel Synthesis: A classic and highly selective method for preparing primary amines, this route avoids the over-alkylation issues often seen with other methods.[2][3]

-

Reduction of Methyl 2-cyanobenzoate: A direct approach that leverages catalytic hydrogenation to convert a nitrile to the desired primary amine.[4]

This guide will focus on troubleshooting these two primary routes, followed by a general FAQ section addressing broader concerns in the synthesis and purification of this compound.

Troubleshooting Guide: Common Issues and Solutions

Route 1: The Gabriel Synthesis Approach

The Gabriel synthesis is a multi-step process that begins with the N-alkylation of potassium phthalimide with methyl 2-(bromomethyl)benzoate, followed by the liberation of the primary amine.[5][6]

// Nodes Start [label="Methyl 2-(bromomethyl)benzoate\n+ Potassium Phthalimide", fillcolor="#F1F3F4", fontcolor="#202124"]; Intermediate [label="N-Alkylated Phthalimide\nIntermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Deprotection [label="Deprotection\n(Hydrazinolysis)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Methyl 2-(aminomethyl)benzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Byproduct [label="Phthalhydrazide\n(Byproduct)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Start -> Intermediate [label="SN2 Reaction"]; Intermediate -> Deprotection [label="Addition of Hydrazine"]; Deprotection -> Product; Deprotection -> Byproduct; }

Caption: Workflow for the Gabriel Synthesis of Methyl 2-(aminomethyl)benzoate.Question 1: Why is my yield of the N-alkylated phthalimide intermediate consistently low?

Answer:

Low yield in the initial SN2 reaction is typically due to one of the following factors:

-

Purity of Starting Materials: The methyl 2-(bromomethyl)benzoate must be pure and free of any di-brominated impurities. The potassium phthalimide should be anhydrous.

-

Reaction Conditions: The choice of solvent and temperature is critical. A polar aprotic solvent like DMF is generally effective. The reaction temperature should be optimized; too low, and the reaction will be slow, too high, and you risk side reactions. A temperature around 90°C is often a good starting point.[7]

-

Incomplete Reaction: Ensure the reaction is monitored by TLC or LC-MS to confirm the consumption of the starting material. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary.

Question 2: I'm struggling with the deprotection step. What is the best method, and how can I improve my yield?

Answer:

The deprotection of the phthalimide intermediate is a common bottleneck. There are two primary methods: acidic hydrolysis and hydrazinolysis.

-

Acidic Hydrolysis: While it can be effective, this method often requires harsh conditions (e.g., strong acid and high temperatures) which can lead to the hydrolysis of the methyl ester group, significantly reducing your yield.[5]

-

Hydrazinolysis (Ing-Manske procedure): This is generally the preferred method.[3] Hydrazine hydrate is used to cleave the phthalimide, forming a stable phthalhydrazide precipitate and liberating the desired primary amine.[8]

Troubleshooting Hydrazinolysis:

-

Incomplete Cleavage: Ensure a sufficient excess of hydrazine hydrate is used. The reaction is typically refluxed in an alcoholic solvent like ethanol.

-

Difficult Phthalhydrazide Separation: The phthalhydrazide byproduct can sometimes be challenging to filter.[5] After cooling the reaction mixture, the precipitate can be filtered off. A second filtration after concentrating the filtrate may be necessary to remove any remaining solid.

-

Product Isolation: After removing the phthalhydrazide, the filtrate containing your product is typically worked up by acidification followed by extraction with an organic solvent. The pH must be carefully adjusted during workup to ensure your amine is in the desired form (freebase or salt) for efficient extraction.

Route 2: Reduction of Methyl 2-cyanobenzoate

This route offers a more direct path to the target compound through the reduction of a nitrile. Catalytic hydrogenation is the most common method.

// Nodes Start [label="Methyl 2-cyanobenzoate", fillcolor="#F1F3F4", fontcolor="#202124"]; Reaction [label="Catalytic Hydrogenation\n(H₂, Pd/C or Raney Ni)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Methyl 2-(aminomethyl)benzoate", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Reaction; Reaction -> Product; }

Caption: Workflow for the reduction of Methyl 2-cyanobenzoate.Question 3: My reduction of methyl 2-cyanobenzoate is incomplete or has stalled. What could be the issue?

Answer:

Incomplete reduction is a frequent problem in catalytic hydrogenation and can often be traced back to the catalyst or reaction conditions.

-

Catalyst Inactivity: The catalyst (e.g., Palladium on carbon, Raney Nickel) may be poisoned.[9] Ensure your starting material and solvent are free from impurities, especially sulfur-containing compounds. Using a fresh batch of catalyst is a good troubleshooting step.

-

Insufficient Hydrogen Pressure: The reaction may require a specific hydrogen pressure to proceed efficiently. A patent for a similar reduction suggests pressures in the range of 0.5-3.5 MPa.[10] Ensure your reaction vessel is properly sealed and can maintain the required pressure.

-

Suboptimal Reaction Conditions: Temperature and solvent can significantly impact the reaction rate. The reaction is often carried out at temperatures between 10-60°C.[10] Solvents like methanol or ethanol are commonly used.

-

Reaction Monitoring: Monitor the reaction progress by checking for the disappearance of the starting material via TLC or LC-MS.

Question 4: I'm observing significant amounts of impurities in my crude product after reduction. What are the likely side products and how can I avoid them?

Answer:

The primary concern during the reduction of a nitrile is the formation of secondary and tertiary amines through the reaction of the initially formed primary amine with intermediates of the reduction process.

-

Minimizing Over-alkylation: This can often be suppressed by performing the reaction in the presence of an acid (like HCl in methanol) which protonates the primary amine as it is formed, rendering it less nucleophilic.[10] Another strategy is to add ammonia to the reaction mixture, which can help to reduce the formation of secondary amines.

-

Incomplete Reduction: The presence of unreacted starting material is also a common impurity. As mentioned above, ensure your catalyst is active and reaction conditions are optimized for complete conversion.

General FAQs

Question 5: How can I best purify my final product, Methyl 2-(aminomethyl)benzoate?

Answer:

Purification of amines can be tricky due to their basic nature.

-

Extraction: A standard aqueous workup is the first step. The pH of the aqueous layer should be carefully controlled. To extract the free amine into an organic solvent (like dichloromethane or ethyl acetate), the aqueous layer should be made basic (pH 9-12).[4]

-

Column Chromatography: If further purification is needed, column chromatography on silica gel can be effective. However, amines are notorious for "streaking" on silica. To mitigate this, a small amount of a basic modifier, such as triethylamine or ammonia in methanol (e.g., 1-2%), should be added to the eluent.[11]

-

Crystallization/Salt Formation: The product can also be purified by converting it to a salt (e.g., the hydrochloride salt) and recrystallizing it. The freebase can then be regenerated by treatment with a base.

Question 6: My ester group is being hydrolyzed during the synthesis or workup. How can I prevent this?

Answer:

Ester hydrolysis is a significant risk, especially under harsh acidic or basic conditions.[4][12]

-

Avoid Harsh Conditions: Whenever possible, opt for milder reaction conditions. For example, use hydrazinolysis instead of strong acid hydrolysis in the Gabriel synthesis.[5]

-

Control pH and Temperature During Workup: During extractions, avoid prolonged exposure to strongly acidic or basic aqueous solutions. It is also advisable to keep the mixture cool during pH adjustments.[4][12] A patent for a similar compound emphasizes cooling the reaction mixture to between -15 and +10°C before pH adjustment.[4]

Question 7: What are the key safety precautions I should take when synthesizing Methyl 2-(aminomethyl)benzoate?

Answer:

Standard laboratory safety practices should always be followed. Specific hazards to be aware of include:

-

Methyl 2-(bromomethyl)benzoate: This is a lachrymator and should be handled in a well-ventilated fume hood.

-

Hydrazine Hydrate: This is toxic and a suspected carcinogen. Handle with extreme care, using appropriate personal protective equipment (PPE).

-

Catalytic Hydrogenation: This involves flammable hydrogen gas under pressure and should only be performed in appropriate high-pressure reactors by trained personnel.

Always consult the Safety Data Sheet (SDS) for all reagents before beginning any experiment.

Summary of Troubleshooting Strategies

| Issue | Potential Cause | Recommended Solution |

| Low Yield | Incomplete reaction | Monitor reaction by TLC/LC-MS; consider increasing reaction time or temperature.[13] |

| Poor reagent quality | Use high-purity, anhydrous starting materials and solvents.[14] | |

| Suboptimal deprotection (Gabriel) | Use hydrazinolysis instead of harsh acid hydrolysis to prevent ester cleavage.[3][5] | |

| Catalyst inactivity (Reduction) | Use a fresh, active catalyst; ensure starting materials are free of poisons.[9] | |

| Impurity Formation | Over-alkylation (Reduction) | Perform the reaction in the presence of an acid (e.g., HCl in methanol) or ammonia. |

| Ester hydrolysis | Avoid prolonged exposure to strong acids or bases, especially at high temperatures.[4][12] | |

| Purification Difficulties | Amine streaking on silica gel | Add a basic modifier (e.g., 1-2% triethylamine) to the column eluent.[11] |

| Difficult byproduct separation (Gabriel) | Ensure complete precipitation of phthalhydrazide; consider a second filtration after concentration.[5] |

References

-

Wikipedia. (2023). Gabriel synthesis. Retrieved from [Link]

-

Oreate AI. (2026, January 19). Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis. Oreate AI Blog. Retrieved from [Link]

-

Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis For Making Primary Amines. Retrieved from [Link]

-

YouTube. (2016, December 27). Gabriel Synthesis Reaction Mechanism - Alkyl Halide to Primary Amine. Retrieved from [Link]

-

Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. r/chemistry. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Gabriel Synthesis. Retrieved from [Link]

-

Reddit. (2020, February 26). Synthesis - General tips for improving yield?. r/chemistry. Retrieved from [Link]

- Google Patents. (n.d.). CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride.

-

Patsnap Eureka. (2025, March 28). Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses. Retrieved from [Link]

-

ResearchGate. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Phthalimides. Retrieved from [Link]

-

Master Organic Chemistry. (2017, September 1). Making Substituted Amines Through Reductive Amination. Retrieved from [Link]

-

ResearchGate. (2020, November 28). (PDF) Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Retrieved from [Link]

- Google Patents. (n.d.). US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

University of Toronto. (n.d.). Preparation of Methyl Benzoate. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis of phthalimide derivatives and evaluation of their anxiolytic activity. Retrieved from [Link]

- Google Patents. (n.d.). CN103508974A - Method for treating methyl 2-(aminosulfonyl)benzoate crystallization mother solution.

-

PubMed. (1998, November 5). Optimized enzymatic synthesis of methyl benzoate in organic medium. Operating conditions and impact of different factors on kinetics. Retrieved from [Link]

-

ResearchGate. (2025, August 7). (PDF) Reductive Cyclisation of 2-Cyanomethyl-3-Nitrobenzoates. Retrieved from [Link]

-

ChemSrc. (2025, May 20). methyl 2-aminobenzoate. Retrieved from [Link]

-

PMC. (n.d.). Synthesis and Evaluation of the Anxiolytic Activity of Some Phthalimide Derivatives in Mice Model of Anxiety. Retrieved from [Link]

- Google Patents. (n.d.). US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate.

-

Organic Syntheses. (n.d.). Benzoic acid, m-nitro-, methyl ester. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis Process Improvement of Methyl 3-(2-Amino-2-Thioxoethyl) Benzoate. Retrieved from [Link]

-

PubMed. (2022, September 16). Base-Promoted Divergent Annulation of Conjugated Ynones and Methyl 2-(Cyanomethyl)benzoates to Access 1-Naphthols and Xanthones. Retrieved from [Link]

-

Acta Pharmaceutica. (n.d.). Synthesis of the impurities during the manufacture of bulk drug midazolam and separation of these impurities by HPLC. Retrieved from [Link]

-

AERU. (2025, August 7). Methyl 2-((aminosulfonyl)methyl)-benzoate. Retrieved from [Link]

Sources

- 1. CAS 61088-45-7: Benzoic acid, 2-(aminomethyl)-, methyl est… [cymitquimica.com]

- 2. Understanding the Gabriel Reaction: A Key to Primary Amine Synthesis - Oreate AI Blog [oreateai.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 5. Gabriel synthesis - Wikipedia [en.wikipedia.org]

- 6. Gabriel Synthesis [organic-chemistry.org]

- 7. Gabriel Phthalimide Synthesis: Mechanism, Steps, and Uses [eureka.patsnap.com]

- 8. m.youtube.com [m.youtube.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CN106565509A - Preparation method of 2-amino-4-methylamino methyl benzoate hydrochloride - Google Patents [patents.google.com]

- 11. reddit.com [reddit.com]

- 12. US7265238B2 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. reddit.com [reddit.com]

Technical Support Center: Extraction Strategies for Methyl 2-(aminomethyl)benzoate

The following Technical Support Guide is designed for researchers and process chemists handling Methyl 2-(aminomethyl)benzoate (CAS: 61088-45-7).

Document ID: TS-EXT-MAMB-001 Last Updated: February 21, 2026 Applicable For: Process Chemistry, Medicinal Chemistry, Analytical Development

⚠️ Critical Stability Warning: The "Ortho Effect"

Before beginning any extraction, you must understand the inherent instability of this molecule. Unlike para- or meta- isomers, Methyl 2-(aminomethyl)benzoate possesses a primary amine in the ortho position relative to a methyl ester.

Under basic conditions (pH > 9) or elevated temperatures, this molecule undergoes rapid intramolecular aminolysis to form Isoindolin-1-one (Phthalimidine) . This reaction is irreversible and results in the loss of your target ester.

The Golden Rule: Keep it Cold. Keep it Fast. Avoid Strong Hydroxides.

Module 1: The Solubility-Stability Matrix

To successfully extract this molecule, you must navigate the conflict between extraction efficiency (requiring high pH) and chemical stability (requiring neutral/low pH).

The Chemical Logic

-

Target pKa: The aminomethyl group (

) behaves like a benzylamine with a pKa of approximately 8.8 – 9.3 . -

Extraction Requirement: To extract into an organic solvent (DCM or EtOAc), the amine must be deprotonated (neutral). This generally requires a pH of

10.0 .[1] -

The Risk: At pH 10+, the free amine acts as a nucleophile, attacking the adjacent ester to cyclize.

Diagram: The pH Danger Zones

The following diagram illustrates the species distribution and degradation risks across the pH scale.

Caption: Figure 1. Reaction trajectory of Methyl 2-(aminomethyl)benzoate. Success depends on maintaining the "Target Zone" conditions.

Module 2: Recommended Extraction Protocol

Objective: Isolate the free base without triggering cyclization. Solvent Recommendation: Dichloromethane (DCM) is preferred over Ethyl Acetate (EtOAc) due to higher solubility of the polar amine and better separation from aqueous emulsions.

Step-by-Step Methodology

-

Preparation (The "Ice Bath" Rule):

-

Pre-cool the acidic reaction mixture to 0°C .

-

Pre-cool the extraction solvent (DCM) to 0°C .

-

Prepare a saturated Sodium Carbonate (

) solution (pH ~11) and cool it. Avoid NaOH if possible; it creates local "hotspots" of extremely high pH (>14) that catalyze immediate degradation.

-

-

Biphasic Setup:

-

Add the cold DCM to the cold aqueous reaction mixture before adjusting the pH. This provides an immediate "sink" for the amine as soon as it is deprotonated.

-

-

Controlled Basification:

-

While stirring vigorously at 0°C, slowly add the cold

solution. -

Target pH: 9.8 – 10.2. (Use a calibrated pH meter, not just paper, as paper can lag).

-

Stop immediately once the target pH is reached.

-

-

Rapid Partitioning:

-

Shake/stir for only 30-60 seconds.

-

Separate the layers immediately.

-

Crucial: Do not let the basic aqueous layer sit in contact with the organic layer for extended periods.

-

-

Workup:

-

Dry the organic layer over

(Sodium Sulfate) rather than -

Evaporate solvent at < 30°C . Do not use a high-temperature water bath.

-

Module 3: Troubleshooting Guide

Issue 1: Low Recovery (Product stuck in Aqueous Phase)

Symptoms: LCMS shows product in the water layer; organic layer yield is <50%.

Root Cause: The pH was likely too low (< 9.0). The benzylamine moiety (

-

Increase pH to 10.5 , but strictly maintain 0°C .

-

Add NaCl (Brine) to the aqueous layer ("Salting out") to push the organic amine into the DCM.

-

Perform multiple extractions with smaller volumes of DCM (3 x 50mL is better than 1 x 150mL).

Issue 2: "Ghost" Peak on HPLC (Isoindolinone Formation)

Symptoms: A new peak appears with M-32 mass (Loss of Methanol:

-

Switch base from NaOH to

or -

Reduce rotary evaporator bath temperature.

-

Store as Salt: If you do not need the free base immediately, convert it to the HCl salt by adding 1M HCl in Ether/Dioxane to the DCM extract. The salt is stable; the free base is not.

Issue 3: Persistent Emulsions

Symptoms: Layers do not separate after 10 minutes. Root Cause: Benzylamines act as surfactants at the interface of basic water and DCM. Corrective Action:

-

Filtration: Filter the biphasic mixture through a pad of Celite.

-

Phase Inversion: Add a small amount of Methanol (5% v/v) to the mixture to break surface tension (Note: This increases solubility in water slightly, so re-extract).

Module 4: Data & Comparison of Bases

Select the appropriate base to minimize the "Exotherm vs. Basicity" risk.

| Base Reagent | pH (Sat. Sol.) | Risk Level | Recommendation |

| Sodium Bicarbonate ( | ~8.5 | Low | Ineffective. pH is below the amine |

| Sodium Carbonate ( | ~11.0 | Medium | Ideal. Sufficient basicity to deprotonate, mild enough to minimize cyclization if cold. |

| Potassium Hydroxide (KOH) / NaOH | >14.0 | High | Avoid. Causes rapid local hydrolysis and cyclization. Use only if Carbonate fails. |

| Triethylamine ( | ~10-11 | Low | Alternative. Can be used to buffer, but difficult to remove from the final oil without chromatography. |

Module 5: Frequently Asked Questions (FAQ)

Q: Can I store the free base in the refrigerator overnight? A: No. Even at 4°C, the free base will slowly cyclize to the isoindolinone (solid precipitate) or hydrolyze. If storage is necessary, convert it to the Hydrochloride (HCl) or Oxalate salt , which are stable solids.

Q: Why does my product turn into a white solid during evaporation? A: If the solid is insoluble in DCM but soluble in water, it might be the salt. If it is insoluble in water and has a mass of 133 Da, it is the Isoindolinone degradation product. This confirms that your evaporation temperature was too high or the extraction took too long.

Q: Can I use Ethyl Acetate instead of DCM? A: Yes, but DCM is superior for this specific molecule. Benzylamines are highly polar; DCM extracts them more efficiently from water. Furthermore, Ethyl Acetate itself is an ester and can undergo transesterification (though slow) or hydrolysis at high pH, adding impurities.

References

-

PubChem. (n.d.). Methyl 2-(aminomethyl)benzoate (Compound).[2] National Library of Medicine. Retrieved February 21, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Isoindolinones. Retrieved February 21, 2026, from [Link] Context: Validates the cyclization pathway of 2-substituted benzoate derivatives to isoindolinones.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. Context: Standard procedures for the extraction of basic amines and the handling of pH-sensitive esters.

- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Guide: Methyl 2-(aminomethyl)benzoate

This guide outlines the mass spectrometry fragmentation dynamics of Methyl 2-(aminomethyl)benzoate , a critical building block in medicinal chemistry (e.g., for poly (ADP-ribose) polymerase inhibitors).

The analysis focuses on the "Ortho Effect," a distinguishing mechanistic feature that separates this molecule from its meta- and para-isomers.

CAS: 61088-45-7 | Formula: C

Executive Summary: The Ortho-Advantage

In mass spectrometry, Methyl 2-(aminomethyl)benzoate is defined by a dominant intramolecular cyclization pathway. Unlike its meta- and para-isomers, the proximity of the aminomethyl group (–CH

-

Diagnostic Ion: m/z 133 (Phthalimidine cation).

-

Mechanism: Loss of Methanol (neutral, 32 Da) via the Ortho Effect.

-

differentiation: This pathway is structurally impossible for meta/para isomers, making m/z 133 the "fingerprint" peak for quality control.

Fragmentation Mechanism & Pathways

The fragmentation is governed by the stability of the cyclic product. Upon electron ionization (EI), the radical cation undergoes a rearrangement that is thermodynamically favored over simple bond cleavage.

Pathway A: The Ortho-Cyclization (Dominant)

-

Ionization: Formation of the molecular ion [M]

at m/z 165 . -

Nucleophilic Attack: The lone pair on the amine nitrogen attacks the carbonyl carbon of the ester.

-

Elimination: The intermediate expels a neutral methanol molecule (CH

OH). -

Product: Formation of the stable, cyclic phthalimidine ion (dihydroisoindol-1-one) at m/z 133 .

-

Secondary Fragmentation: The m/z 133 ion loses CO (28 Da) to form the benzyl-like cation at m/z 105 .

Pathway B: Standard Alpha-Cleavage (Minor)

-

Loss of Methoxy: Simple cleavage of the O-CH

bond yields the acylium ion at m/z 134 [M – 31] -

Loss of Ester: Cleavage of the entire carbomethoxy group yields the benzylamine cation at m/z 106 [M – 59]

.

Visualization of Fragmentation Logic

The following diagram illustrates the competition between the unique ortho-cyclization and standard cleavage pathways.

Figure 1: Mechanistic divergence showing the dominant cyclization pathway (Green) specific to the ortho-isomer.

Comparative Analysis: Isomers & Alternatives

Distinguishing Methyl 2-(aminomethyl)benzoate from its isomers is critical in synthesis, as regioselectivity issues often produce meta-isomers.

Table 1: Diagnostic Ion Comparison

| Feature | Ortho-Isomer (Target) | Meta-Isomer (Impurity) | Para-Isomer (Impurity) |

| Structure | Methyl 2-(aminomethyl)benzoate | Methyl 3-(aminomethyl)benzoate | Methyl 4-(aminomethyl)benzoate |

| Key Mechanism | Cyclization (Lactamization) | Linear Fragmentation | Linear Fragmentation |

| Base Peak | m/z 133 [M-MeOH] | m/z 134 [M-OMe] | m/z 134 [M-OMe] |

| m/z 133 Intensity | High (>80%) | Negligible (<5%) | Negligible (<5%) |

| m/z 106 Intensity | Moderate | High (Benzylic stability) | High (Benzylic stability) |

Key Insight: If your mass spectrum shows a dominant peak at m/z 134 instead of m/z 133 , your sample is likely contaminated with the meta or para isomer. The ortho-isomer must lose 32 Da (Methanol) preferentially due to the proximity effect.

Experimental Protocol: GC-MS Characterization

To replicate these results for quality assurance or structural validation, follow this self-validating protocol.

Sample Preparation

-

Solvent: Dissolve 1 mg of sample in 1 mL of Dichloromethane (DCM) or Methanol (MeOH) .

-

Note: Avoid acetone as it may form imines with the primary amine.

-

-

Derivatization (Optional but Recommended):

-

If peak tailing occurs due to the free amine, derivatize with TFAA (Trifluoroacetic anhydride) .

-

Result: The molecular ion will shift to m/z 261 (165 + 96), and the fragmentation pattern will change (loss of CF

groups).

-

Instrument Settings (Agilent/Shimadzu Single Quad)

-

Inlet: Split mode (20:1), 250°C.

-

Column: HP-5ms or DB-5 (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

-

Oven Program:

-

Hold 60°C for 1 min.

-

Ramp 20°C/min to 280°C.

-

Hold 3 min.

-

-

Ion Source: EI mode (70 eV), 230°C.

-

Scan Range: m/z 40–300.

Validation Criteria (Self-Check)

-

Retention Time: The ortho isomer typically elutes before the para isomer due to intramolecular H-bonding reducing polarity.

-

Spectral Check: Confirm the ratio of m/z 133 to m/z 165 is > 5:1. If m/z 165 is the base peak, check ionization energy (may be too low) or source temperature (too low).

Troubleshooting Common Artifacts

-

Artifact: m/z 147 (Phthalimide): If the sample is old or exposed to air, the amine may oxidize to an amide/imide. m/z 147 indicates oxidation to phthalimide.

-

Artifact: m/z 180 (Methyl anthranilate homologue): Ensure the starting material was not Methyl 2-amino-3-methylbenzoate. Check for m/z 119 (characteristic of anthranilates).

References

-

NIST Mass Spectrometry Data Center. (2023). Mass Spectrum of Phthalimide (Structural Analogue). National Institute of Standards and Technology. Link

-

Todua, N. G., & Mikaia, A. I. (2016). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. Mass Spectrometry, 13(2), 83-94. (Mechanistic basis for ortho-elimination). Link

-

Sigma-Aldrich. (2024). Product Specification: Methyl 2-(aminomethyl)benzoate Hydrochloride. (Confirmation of CAS and Structure). Link

Comparative Technical Guide: Methyl 2-(aminomethyl)benzoate vs. Methyl 3-(aminomethyl)benzoate

Executive Summary

This guide analyzes the divergent reactivity profiles of two isomeric building blocks: Methyl 2-(aminomethyl)benzoate (2-MAB) and Methyl 3-(aminomethyl)benzoate (3-MAB). While they share an identical molecular formula (

-

The Ortho Effect (2-MAB): Defined by the proximity of the nucleophilic amine to the electrophilic ester. This isomer is a "pre-loaded" scaffold for intramolecular cyclization , spontaneously forming isoindolin-1-one derivatives.

-

The Meta Stability (3-MAB): Defined by the geometric isolation of the amine from the ester. This isomer functions as a robust bifunctional linker , allowing orthogonal functionalization of the amine and ester groups without self-cyclization.

Chemical Identity & Physical Properties[1][2][3][4][5][6]

The following table summarizes the baseline properties. Note the critical difference in stability for the free base forms.

| Feature | Methyl 2-(aminomethyl)benzoate (2-MAB) | Methyl 3-(aminomethyl)benzoate (3-MAB) |

| Structure | Ortho-substituted | Meta-substituted |

| CAS (HCl Salt) | 329779-74-1 | 17841-68-8 |

| CAS (Free Base) | Unstable (transient) | 93071-65-9 |

| Primary Reactivity | Intramolecular Lactamization | Intermolecular Amidation/Alkylation |

| Key Product Class | Isoindolin-1-ones (Phthalimidines) | Linear/Branched Benzamides |

| Storage (Free Base) | Critical: Must be used immediately or stored < -20°C | Stable at 2-8°C; Inert atmosphere |

| pKa (Conj. Acid) | ~8.8 (Est. lower due to H-bond) | ~9.2 (Typical benzylamine) |

Deep Dive: The Ortho-Isomer (2-MAB)

Mechanism: Spontaneous Lactamization

The defining characteristic of 2-MAB is its propensity to undergo intramolecular nucleophilic acyl substitution. Under basic or even neutral conditions, the free amine attacks the adjacent methyl ester, expelling methanol to form the thermodynamically stable 5-membered lactam, isoindolin-1-one .

This reaction is often so rapid that the free base cannot be isolated for extended periods. Consequently, 2-MAB is almost exclusively supplied as the Hydrochloride salt , which protonates the amine (

Pathway Visualization

The following diagram illustrates the cyclization pathway triggered by neutralization of the HCl salt.

Figure 1: The inevitable cyclization pathway of Methyl 2-(aminomethyl)benzoate upon neutralization.

Experimental Protocol: Synthesis of Isoindolin-1-one

Objective: Controlled conversion of 2-MAB HCl to Isoindolin-1-one. Application: Creating a scaffold for further N-alkylation or drug core synthesis.

-

Preparation: Suspend Methyl 2-(aminomethyl)benzoate HCl (1.0 eq) in Acetonitrile (0.2 M).

-

Basification: Add Triethylamine (2.5 eq) or K₂CO₃ (2.0 eq).

-

Note: The reaction may proceed at Room Temperature (RT) over 12-24 hours.

-

-

Acceleration: Heat the mixture to reflux (80°C) for 2-4 hours to drive the equilibrium to completion.

-

Workup:

-

Concentrate the solvent in vacuo.

-

Redissolve residue in EtOAc and wash with water (to remove Et₃N·HCl salts).

-

The product, Isoindolin-1-one , typically precipitates or can be recrystallized from EtOH.

-

-

Validation:

-

1H NMR: Look for the disappearance of the methyl ester singlet (~3.8 ppm) and the appearance of the lactam NH (broad singlet, ~8.5 ppm).

-

IR: Shift of Carbonyl stretch from ~1720 cm⁻¹ (Ester) to ~1690 cm⁻¹ (Lactam).

-

Deep Dive: The Meta-Isomer (3-MAB)

Mechanism: Orthogonal Reactivity

In 3-MAB, the amine and ester are geometrically separated. Intramolecular cyclization would require the formation of a highly strained bridged structure, which is energetically inaccessible under standard conditions.

This stability allows 3-MAB to act as a versatile linker . Researchers can react the amine with an electrophile (e.g., acid chloride, aldehyde) while leaving the methyl ester intact for a subsequent hydrolysis or amidation step.

Pathway Visualization

This diagram depicts the selective functionalization of the amine, preserving the ester.

Figure 2: Orthogonal synthetic workflow for Methyl 3-(aminomethyl)benzoate.

Experimental Protocol: Selective Amidation

Objective: N-acylation of 3-MAB without disturbing the ester group.

-

Preparation: Dissolve Methyl 3-(aminomethyl)benzoate HCl (1.0 eq) in anhydrous DCM (0.1 M).

-

Activation: Add Diisopropylethylamine (DIPEA) (3.0 eq) to liberate the free amine.

-

Observation: Unlike the 2-isomer, this free base solution is stable at RT.

-

-

Coupling: Add Benzoyl Chloride (1.1 eq) dropwise at 0°C.

-

Reaction: Warm to RT and stir for 2 hours.

-

Workup:

-

Quench with sat. NaHCO₃.

-

Extract with DCM.

-

Wash organic layer with 1M HCl (to remove excess amine/DIPEA) and Brine.

-

-

Validation:

-

1H NMR: The methyl ester singlet (~3.9 ppm) remains present . A new amide NH signal appears.

-

MS: Mass shift corresponding to [M + Benzoyl - HCl].

-

Comparative Stability & Storage Data

The following data highlights the shelf-life implications of the ortho-effect.

| Condition | 2-MAB (Ortho) | 3-MAB (Meta) |

| Solid State (HCl Salt) | Stable (>2 years at RT) | Stable (>2 years at RT) |

| Solution (pH 7, Water) | Hydrolyzes/Cyclizes within hours | Stable (Slow hydrolysis of ester only) |

| Solution (pH 10, Organic) | Rapid Cyclization (< 30 mins) | Stable Free Base |

| Transport Regulation | Non-Hazardous (as HCl salt) | Non-Hazardous |

Crucial Handling Note:

-

For 2-MAB: Never neutralize the HCl salt until you are ready to perform the cyclization or an immediate capture reaction. If you need the free amine for a different reaction (e.g., reductive amination), use a "one-pot" protocol where the electrophile is present before the base is added.

-

For 3-MAB: Can be free-based and stored in solution for short periods, provided moisture is excluded to prevent ester hydrolysis.

References

-

Synthesis of Isoindolinones via Cyclization

- One-Pot Synthesis of N-Substituted Isoindolin-1-ones via Reductive Amination/Lactamization of Methyl 2-Formylbenzo

-

Source: SIOC Journals.

-

General Reactivity of Benzylamines

-

Stability of Aminomethyl Benzoates

- Methyl 2-(aminomethyl)

-

Source: Sigma-Aldrich.[3]

-

Isoindolinone Scaffold Utility

- Synthesis of isoindolin-1-one deriv

-

Source: PubMed.

Sources

- 1. Methyl 3-(aminomethyl)benzoate | C9H11NO2 | CID 2794826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Aminomethyl)benzoate | C8H8NO2- | CID 22064976 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(aminomethyl)benzoate hydrochloride AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 4. Methyl benzoate - Wikipedia [en.wikipedia.org]

A Comparative Analysis of Steric Hindrance in Ortho- vs. Para-Aminomethyl Benzoates: Implications for Reactivity and Drug Design

For researchers and professionals in drug development and synthetic chemistry, understanding the nuanced interplay of molecular geometry and reactivity is paramount. Among the fundamental concepts governing molecular interactions is steric hindrance, a phenomenon that dictates not only the speed and feasibility of chemical reactions but also the efficacy of a drug's interaction with its biological target.[1] This guide provides an in-depth comparison of steric hindrance in ortho- and para-aminomethyl benzoates, offering a theoretical framework, supporting experimental data, and practical protocols to elucidate the distinct chemical behavior of these isomers.

The strategic placement of functional groups on an aromatic ring can dramatically alter a molecule's three-dimensional structure and, consequently, its accessibility for chemical reactions or receptor binding.[2][3][4] In the case of aminomethyl benzoates, the ortho isomer, with its adjacent aminomethyl and carboxylate groups, presents a classic case of significant steric congestion. Conversely, the para isomer, where these groups are positioned opposite each other, represents a sterically unhindered analogue. This fundamental structural difference has profound implications for their application in medicinal chemistry and materials science.

The Theoretical Divide: A Structural Overview

The core difference between the ortho and para isomers lies in the spatial proximity of the aminomethyl (-CH₂NH₂) and benzoate (-COOR) substituents. In the ortho configuration, these groups are constrained to adjacent carbons on the benzene ring, leading to a high probability of spatial overlap and electrostatic repulsion. This forces the substituents to twist out of the plane of the benzene ring, a phenomenon known as the "ortho effect."[5][6] This distortion can disrupt resonance with the aromatic system and sterically shield the reactive centers—the nitrogen of the amino group and the carbonyl carbon of the ester.[6]

The para isomer, by contrast, enjoys a conformation where the substituents are separated by the maximum possible distance on the ring. This arrangement minimizes steric strain and allows both functional groups to lie coplanar with the benzene ring, facilitating electronic communication through resonance.